N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine
Overview
Description
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine typically involves the reaction of 4-isopropylphenol with ethyl 2-bromopropanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the phenolic oxygen.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is widely used in scientific research due to its unique chemical properties. It is utilized in proteomics research to study protein interactions and functions. Additionally, it has applications in the development of pharmaceuticals, where it serves as a building block for various drug molecules. In the field of materials science, it is used to synthesize advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is similar to other compounds such as N-Methyl-2-(4-isopropylphenoxy)-1-propanamine and N-Propyl-2-(4-isopropylphenoxy)-1-propanamine. it is unique in its structure and properties, which contribute to its distinct applications and effects. The presence of the ethyl group in its structure differentiates it from other similar compounds and influences its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and materials science. Understanding its synthesis, reactions, and applications is essential for advancing research and developing new technologies.
Properties
IUPAC Name |
N-ethyl-2-(4-propan-2-ylphenoxy)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-5-15-10-12(4)16-14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPBVDAVIAHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)OC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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